![molecular formula C9H12O B12618887 3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane CAS No. 916793-84-5](/img/structure/B12618887.png)
3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane is a complex organic compound characterized by its unique tetracyclic structure. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a fused ring system, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane typically involves multi-step organic reactions. One common method includes the use of gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method is efficient and provides high diastereoselectivity.
Industrial Production Methods
While specific industrial production methods for 3-Oxatetracyclo[5300~1,5~Techniques like bioassay-guided purification and spectroscopic characterization are crucial for ensuring the purity and activity of the compound .
化学反応の分析
Types of Reactions
3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include gold catalysts for tandem reactions, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
作用機序
The mechanism of action of 3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and organism.
類似化合物との比較
Similar Compounds
- 3-Oxatetracyclo[5.2.1.15,8.01,5]undecane-2,4-dione : Another structurally related compound with potential applications in organic synthesis .
8-Oxabicyclo[3.2.1]octane: Known for its biological activities, including anti-tumor properties.
11-Oxatricyclo[5.3.1.0]undecane: Features similar structural motifs and is used in various chemical syntheses.
Uniqueness
3-Oxatetracyclo[5300~1,5~0~2,4~]decane stands out due to its unique tetracyclic structure, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
916793-84-5 |
|---|---|
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC名 |
3-oxatetracyclo[5.3.0.01,5.02,4]decane |
InChI |
InChI=1S/C9H12O/c1-2-5-4-6-7-8(10-7)9(5,6)3-1/h5-8H,1-4H2 |
InChIキー |
SZYNAZZQZMLZHE-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC3C2(C1)C4C3O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate](/img/structure/B12618820.png)
![(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12618830.png)
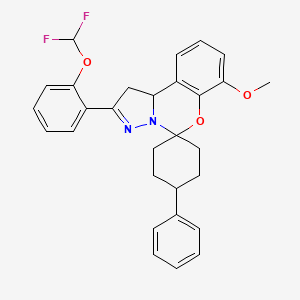
![Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate](/img/structure/B12618843.png)

![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
![4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12618862.png)
![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)
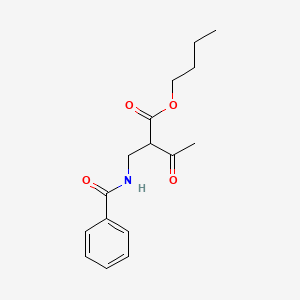
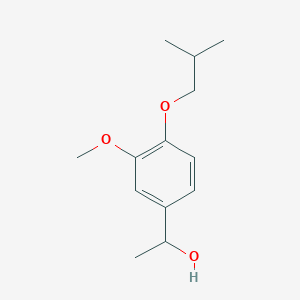
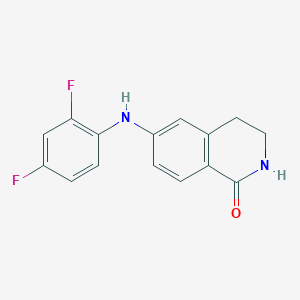
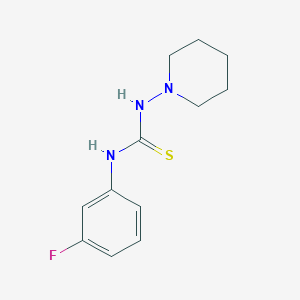
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
